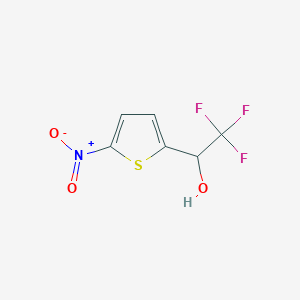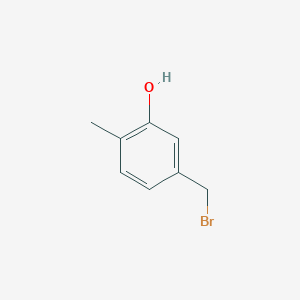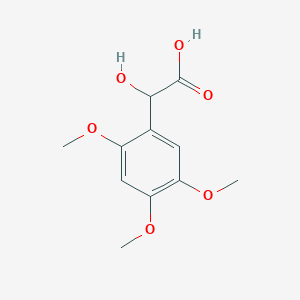![molecular formula C8H8N4O B13606668 [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol: is a heterocyclic compound that features a triazole ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment to Pyridine: The triazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methanol Group: The methanol group is introduced via a reduction reaction, often using sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Wissenschaftliche Forschungsanwendungen
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents, such as pyridine-3-methanol.
Uniqueness
[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol is unique due to the combination of the triazole and pyridine rings, which provides a versatile scaffold for the development of new pharmacologically active compounds. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H8N4O |
|---|---|
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-4-7-1-2-8(10-3-7)12-6-9-5-11-12/h1-3,5-6,13H,4H2 |
InChI-Schlüssel |
ZUICNAINIVNBER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CO)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)



![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
